Furosine Conversion Factor Specificity
Under acid hydrolysis with 6 M HCl, the molar yield of furosine from fructosyllysine is 32%, which is lower than tagatosyllysine at 42% and also lower than lactulosyllysine or maltulosyllysine at 34% each. Under 8 M HCl, fructosyllysine yields 46% furosine, compared to 50% for lactulosyllysine and 51% for maltulosyllysine; tagatosyllysine yield (42%) is unaffected by HCl concentration . Applying a generic conversion factor across these Amadori products would result in systematic 6–10 percentage-point errors in back-calculated glycation levels.
| Evidence Dimension | Furosine molar yield during acid hydrolysis – conversion factor for back-calculating Amadori product content |
|---|---|
| Target Compound Data | Fructosyllysine: 32% (6 M HCl); 46% (8 M HCl) |
| Comparator Or Baseline | Lactulosyllysine: 34% (6 M HCl) / 50% (8 M HCl); Maltulosyllysine: 34% (6 M HCl) / 51% (8 M HCl); Tagatosyllysine: 42% (6 M HCl) / 42% (8 M HCl, no concentration effect) |
| Quantified Difference | Fructosyllysine vs. Tagatosyllysine: 10 percentage points lower under 6 M HCl; Fructosyllysine vs. Maltulosyllysine: 5 percentage points lower under 8 M HCl |
| Conditions | Peptide-bound N⁽ᵋ-(1-deoxy-D-fructosyl)hippuryllysine and free N⁽ᵋ-(1-deoxy-D-fructosyl)lysine; acid hydrolysis with 6 M or 8 M HCl; furosine quantified by RP-HPLC (Krause et al., 2003) |
Why This Matters
Procurement of authentic fructosyllysine(1+) reference material is mandatory for accurate calibration of furosine-based glycation assays in food chemistry and clinical research, because each Amadori product requires its own empirically determined conversion factor.
